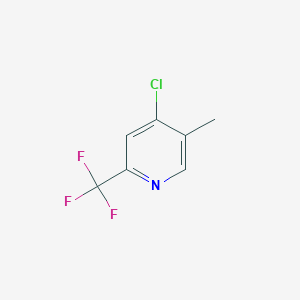

4-Chloro-5-methyl-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-chloro-5-methyl-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c1-4-3-12-6(2-5(4)8)7(9,10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJGBRDJDPVFEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems. Medicine: It is explored for its potential medicinal properties, including its use in drug design and development. Industry: Its unique properties make it valuable in material science for the creation of advanced materials.

Mechanism of Action

The mechanism by which 4-Chloro-5-methyl-2-(trifluoromethyl)pyridine exerts its effects depends on its specific application. For example, in drug design, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

2-Chloro-4-methyl-5-(trifluoromethyl)pyridine

- Similarity : 0.78 (structural similarity score) .

- Key Differences : The methyl and trifluoromethyl groups are positioned at C4 and C5, respectively, instead of C5 and C2 in the target compound. This alters electronic distribution, reducing steric hindrance at the pyridine ring’s ortho positions.

- Applications : Primarily used in ligand synthesis for metal complexes due to its accessible coordination sites .

2-Chloro-5-(trifluoromethyl)pyridin-3-amine

- Similarity : 0.81 .

- Key Differences : An amine group at C3 introduces hydrogen-bonding capability, enhancing solubility in polar solvents.

- Biological Activity : Demonstrated insecticidal activity in analogues with 1,3,4-oxadiazole moieties .

2-Chloro-5-iodo-3-trifluoromethylpyridine

Physical and Chemical Properties

- Lipophilicity : The trifluoromethyl group in all analogues increases logP values, favoring membrane permeability.

- Acidity: The target compound’s low pKa (-1.03) surpasses analogues like 2-nitro-5-(trifluoromethyl)phenol (pKa ~0.66) , enhancing reactivity in electrophilic substitutions.

Key Differentiators and Industrial Relevance

Substituent Flexibility : The target compound’s C5 methyl group offers a balance between steric effects and reactivity, unlike bulkier substituents in analogues like naphthalen-1-ylmethylthio derivatives .

Cost-Efficiency: Chlorine is more economical than iodine or sulfonyl groups, favoring large-scale agrochemical production.

Thermal Stability : Predicted boiling point (167.2°C) suggests suitability for high-temperature reactions, unlike low-melting analogues (e.g., 145–150°C for naphthalene derivatives) .

Biological Activity

4-Chloro-5-methyl-2-(trifluoromethyl)pyridine is a heterocyclic compound belonging to the pyridine family, characterized by its unique molecular structure which includes a chloro group at the 4-position, a methyl group at the 5-position, and a trifluoromethyl group at the 2-position. Its molecular formula is C7H5ClF3N. The biological activity of this compound has garnered interest due to its potential applications in pharmaceuticals and agrochemicals, particularly as an intermediate in the synthesis of biologically active compounds.

Structural Features and Reactivity

The incorporation of both chloro and trifluoromethyl groups significantly enhances the reactivity and biological activity of this compound compared to its analogs. These substitutions can improve lipophilicity and bioactivity, making such compounds attractive candidates for drug design.

Comparison of Pyridine Derivatives

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Chloro-5-methylpyridine | Chlorine at position 2; methyl at position 5 | Less potent than its trifluoromethyl analog |

| 4-Chloro-3-methylpyridine | Chlorine at position 4; methyl at position 3 | Different regioselectivity in reactions |

| 3-Trifluoromethylpyridine | Trifluoromethyl at position 3 | Lacks chloro substitution; different reactivity |

| This compound | Chloro at position 4; methyl at position 5; trifluoromethyl at position 2 | Enhanced reactivity and biological activity |

Biological Activity

Research indicates that derivatives of pyridine compounds exhibit various biological activities, including antibacterial, antifungal, and herbicidal properties. The presence of the trifluoromethyl group is particularly notable for enhancing these activities. For instance, studies have shown that related compounds can inhibit bacterial enzymes critical for cell viability, such as Sfp-phosphopantetheinyl transferases (PPTases), which are essential for bacterial virulence .

Antibacterial Activity

A notable study highlighted the antibacterial efficacy of compounds related to this compound against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves inhibition of bacterial growth without rapid cytotoxic responses in human cells, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

- Antimicrobial Studies : A series of pyridine derivatives were tested for their ability to inhibit bacterial growth. Among these, certain analogs demonstrated submicromolar inhibition against Sfp-PPTase, with minimal cytotoxicity observed in human cell lines .

- Structure-Activity Relationship (SAR) : In-depth SAR studies have been conducted to optimize the biological activity of pyridine derivatives. Modifications to the molecular structure, such as altering substituents on the pyridine ring or introducing electron-withdrawing groups, have shown significant impacts on potency. For example, removing certain groups resulted in only slight decreases in activity, while others led to substantial losses .

- Pharmacokinetic Evaluation : The pharmacokinetic profiles of these compounds have also been evaluated. Some derivatives showed improved aqueous solubility and metabolic stability, which are crucial for developing effective therapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-5-methyl-2-(trifluoromethyl)pyridine?

The synthesis typically involves sequential halogenation and functionalization of the pyridine ring. Key steps include:

- Chlorination : Introducing chlorine at the 4-position using reagents like POCl₃ or SOCl₂ under controlled temperatures (60–80°C) .

- Trifluoromethylation : Employing trifluoromethylating agents (e.g., CF₃Cu or CF₃SiMe₃) via cross-coupling reactions .

- Methyl group introduction : Alkylation at the 5-position using methyl halides or Grignard reagents in anhydrous conditions . Purification often involves column chromatography or recrystallization.

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

- ¹H/¹³C NMR : Identifies substituent positions and electronic environments (e.g., deshielding effects from the trifluoromethyl group) .

- IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretching at ~550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- TLC : Monitors reaction progress using silica gel plates and UV visualization .

Q. What are the primary applications of this compound in medicinal chemistry?

The trifluoromethyl and chloro groups enhance bioavailability and target binding. Applications include:

- Pharmacophore design : As a core structure for kinase inhibitors or G-protein-coupled receptor modulators .

- Antitumor studies : Derivatives show activity in in vitro assays (e.g., IC₅₀ values <10 μM against breast cancer cell lines) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to modify the pyridine ring?

The chlorine at the 4-position is reactive toward palladium-catalyzed coupling. Methodological steps:

- Catalyst system : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in THF/water .

- Boron partners : Aryl/heteroaryl boronic acids couple at 80–100°C, yielding biaryl derivatives .

- Challenges : Steric hindrance from the trifluoromethyl group may require prolonged reaction times (24–48 hrs) .

Q. How do structural modifications influence biological activity in derivatives?

- Substitution at the 2-position : Introducing azetidine (as in 2-(azetidin-1-yl) derivatives) enhances CNS penetration due to increased lipophilicity .

- Amino groups : 2-Amino derivatives (e.g., 2-amino-3-chloro-5-(trifluoromethyl)pyridine) show improved antitumor activity via intercalation or enzyme inhibition .

- Methodology : Structure-activity relationship (SAR) studies combine in vitro cytotoxicity assays with molecular docking to predict binding modes .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Contradiction example : Discrepancies in ¹³C NMR shifts due to solvent polarity or tautomerism.

- Resolution :

- Repeat experiments under standardized conditions (deuterated solvents, controlled pH) .

- Use X-ray crystallography to confirm solid-state structure .

- Compare computational (DFT) predictions with experimental data .

Q. How can reaction conditions be optimized to improve yields in derivative synthesis?

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalyst loading : Reduce Pd catalyst to 0.5–1 mol% to minimize side reactions .

- Temperature control : Lower temperatures (0–25°C) prevent decomposition of thermally sensitive intermediates .

Q. What methodologies analyze regioexhaustive functionalization of the pyridine ring?

- Regioselectivity mapping : Use isotopic labeling (e.g., ¹⁸O) or substituent-directed lithiation to track reaction pathways .

- Competition experiments : Compare reactivity of chlorine vs. trifluoromethyl groups under identical conditions .

- Computational modeling : Density functional theory (DFT) calculates activation energies for different substitution pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.